molecular formula C9H5ClFNO2 B11891521 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid

3-Chloro-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B11891521
M. Wt: 213.59 g/mol
InChI Key: SOAANERNSRLUNH-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions .

Properties

Molecular Formula

C9H5ClFNO2

Molecular Weight

213.59 g/mol

IUPAC Name

3-chloro-4-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5ClFNO2/c10-7-6-4(11)2-1-3-5(6)12-8(7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

SOAANERNSRLUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=C(N2)C(=O)O)Cl

Origin of Product

United States

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